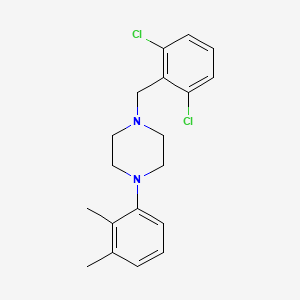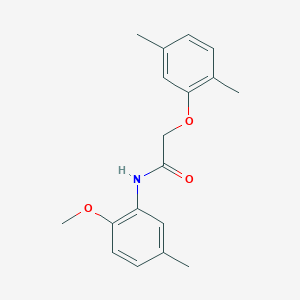
N,N'-bis(2,3-dimethylphenyl)urea
Overview
Description
N,N'-bis(2,3-dimethylphenyl)urea, also known as BDMU, is an organic compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a white crystalline solid that is soluble in organic solvents and has a molecular weight of 290.37 g/mol. BDMU is a urea derivative that has been synthesized through various methods, and its mechanism of action and physiological effects have been extensively studied.
Scientific Research Applications
Solvent-Dependent Conformational Switching
N,N'-Bis(2,3,7,8,12,13,17,18-Octaethylporphyrin-5-yl)urea exhibits cis-trans conformational switching depending on solvent properties. This ability for conformational switching, triggered by electrochemical stimulus, can lead to the formation of cofacial porphyrin dimer structures in certain conditions, highlighting its potential in molecular switching applications (Matsumura et al., 2013).
Anion Coordination Chemistry
Protonated urea-based ligands, specifically N-(2,4-dimethylphenyl)-N'-(3-pyridy1)urea and its derivatives, have been shown to effectively coordinate with inorganic oxo-acids, forming complexes with anions. This demonstrates the compound's role in anion coordination chemistry, contributing to a better understanding of hydrogen bond motifs in molecular structures (Wu et al., 2007).
Supramolecular Cage Formation
The reaction of bis-pyridyl-bis-urea ligands with Cu(II) salts results in the formation of metallosupramolecular cages and coordination polymers. This finding is significant in the study of supramolecular chemistry, particularly concerning the impact of ligands and solvents on structural diversities observed in metal-organic compounds (Adarsh et al., 2017).
Liquid Crystalline Properties
N,N'-Bis(3,4,5-trialkoxylphenyl)ureas have been synthesized and found to exhibit columnar liquid crystalline phases. These compounds show potential in the development of ferroelectrically switchable columnar liquid crystal phases, a novel property for materials synthesized from achiral molecules. This discovery is significant for the field of material science and liquid crystal technology (Kishikawa et al., 2005).
Structural Diversity in Supramolecular Assemblies
Studies on 1,3-bis(m-cyanophenyl)urea have revealed a significant diversity in its solid forms, including polymorphs and cocrystal phases. The compound's ability to form various hydrogen-bonded structures suggests its utility in the design and development of complex supramolecular assemblies (Capacci-Daniel et al., 2015).
Development of Biomimetic Coordination Chemistry
A series of bis-guanidine ligands based on predefined ureas have been synthesized for use in biomimetic coordination chemistry. This demonstrates the versatility of bis(urea) compounds in creating diverse structures, potentially aiding in the development of novel biomimetic compounds (Herres‐Pawlis et al., 2005).
Supramolecular Polymer Formation
Bis-ureas have been synthesized and found to form supramolecular polymers in organic solvents. This self-association, displaying cooperativity at multiple levels, suggests potential applications in designing new polymeric materials and understanding the dynamics of molecular interactions (Simic et al., 2003).
properties
IUPAC Name |
1,3-bis(2,3-dimethylphenyl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O/c1-11-7-5-9-15(13(11)3)18-17(20)19-16-10-6-8-12(2)14(16)4/h5-10H,1-4H3,(H2,18,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHCOIYBYWANAGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)NC2=CC=CC(=C2C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![ethyl 3-[(2-nitrobenzoyl)amino]benzoate](/img/structure/B5773896.png)



![2-benzyl-3-methyl-1-(2-methyl-1H-imidazol-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5773929.png)
![N-(4-methylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B5773933.png)

![N-(2-{[2-(2-methoxyphenoxy)acetyl]amino}phenyl)butanamide](/img/structure/B5773938.png)


![1-[4-(phenylsulfonyl)benzoyl]azepane](/img/structure/B5773965.png)
![2-(2-ethylphenyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5773969.png)

![N-(2-methylphenyl)-3-[4-(4-morpholinylsulfonyl)phenyl]propanamide](/img/structure/B5773979.png)